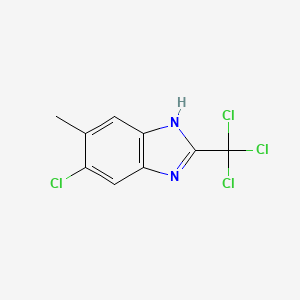
5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole: is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 6th position, and a trichloromethyl group at the 2nd position on the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-nitroaniline with trichloroacetic acid in the presence of a reducing agent such as iron powder or tin(II) chloride. The reaction is usually carried out in a solvent like ethanol or acetic acid under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the nitro group (if present in intermediates) to an amine group is a crucial step in the synthesis.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Iron powder or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it valuable in the development of new chemical entities.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Benzimidazole derivatives are known to inhibit the growth of various microorganisms, making them candidates for new antimicrobial agents.
Medicine: The compound is explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities. Benzimidazole derivatives have shown promise in targeting specific enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death. In anticancer research, the compound may interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the benzimidazole core.
Comparison with Similar Compounds
5-Chloro-2-methyl-1H-benzimidazole: Lacks the trichloromethyl group, leading to different reactivity and biological activity.
6-Methyl-2-(trichloromethyl)-1H-benzimidazole: Lacks the chlorine atom at the 5th position, affecting its chemical properties.
2-(Trichloromethyl)-1H-benzimidazole: Lacks both the chlorine and methyl groups, resulting in a simpler structure with different applications.
Uniqueness: 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole is unique due to the presence of both chlorine and trichloromethyl groups, which confer specific chemical reactivity and biological activity. These functional groups allow for targeted modifications and applications in various fields, making it a versatile compound in research and industry.
Properties
IUPAC Name |
5-chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl4N2/c1-4-2-6-7(3-5(4)10)15-8(14-6)9(11,12)13/h2-3H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCXXTBFHJAVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N=C(N2)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80739523 |
Source


|
| Record name | 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
673487-30-4 |
Source


|
| Record name | 5-Chloro-6-methyl-2-(trichloromethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80739523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

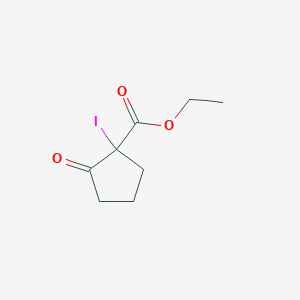


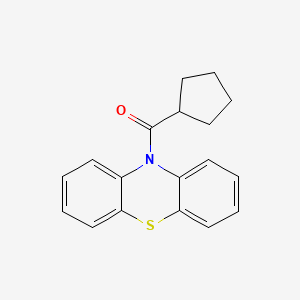

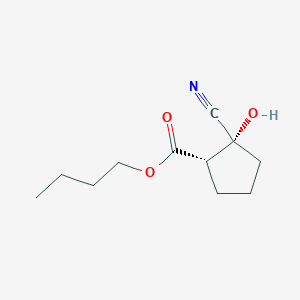

![5H-4,1-Benzoxathiepin-5-one, 2,3-dihydro-3-[(2-propenyloxy)methyl]-](/img/structure/B12534696.png)
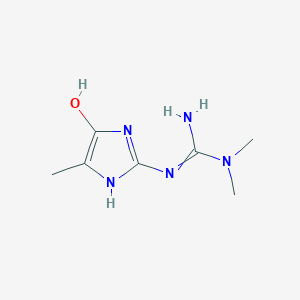
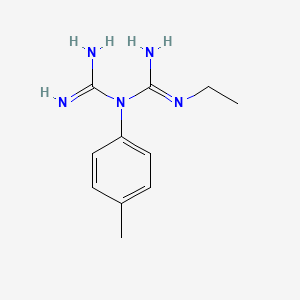

![3-(4-Chlorophenyl)-1-ethylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12534722.png)

